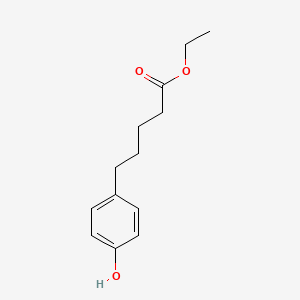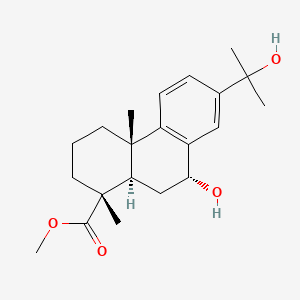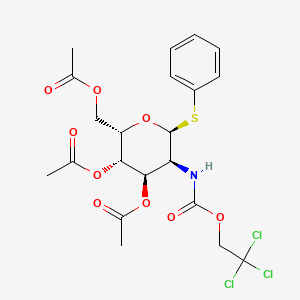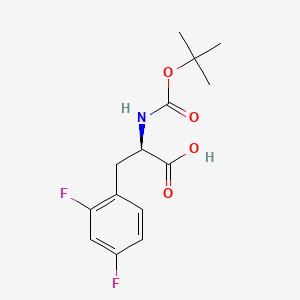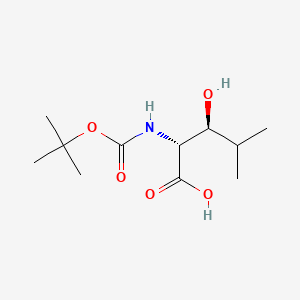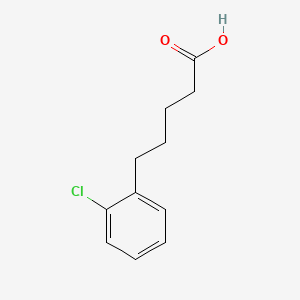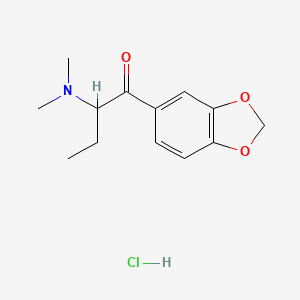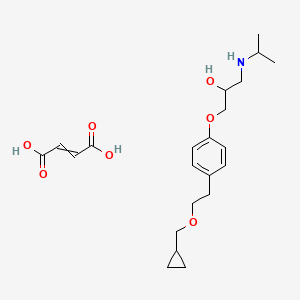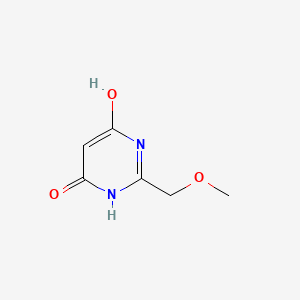
2-(Methoxymethyl)pyrimidine-4,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)pyrimidine-4,6-diol is a chemical compound with the molecular formula C6H8N2O3 . It is also known by its CAS number 1903-90-8 . The compound’s structure consists of a pyrimidine ring with hydroxyl groups at positions 4 and 6, along with a methoxymethyl group attached to one of the nitrogen atoms.
Molecular Structure Analysis
The molecular structure of 2-(Methoxymethyl)pyrimidine-4,6-diol comprises a six-membered pyrimidine ring with two hydroxyl groups (at positions 4 and 6) and a methoxymethyl group attached to one of the nitrogen atoms. The compound’s molecular weight is 156.14 g/mol . For a visual representation, refer to the ChemSpider entry .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-(Methoxymethyl)pyrimidine-4,6-diol is a versatile intermediate in organic synthesis, contributing to the creation of various pyrimidine derivatives. Its reactivity has been utilized in synthesizing complex molecules like 2-R-4-oxohexahydropyrimido[4,5-d]azocines, which are formed under the action of activated alkynes in methanol. These reactions highlight the compound's role in ring expansion processes and the formation of compounds with potential biological activities (Voskressensky et al., 2011).
Antiviral Research
In antiviral research, derivatives of pyrimidine, closely related to 2-(Methoxymethyl)pyrimidine-4,6-diol, have been investigated for their efficacy against various viruses. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown marked inhibitory effects on retrovirus replication in cell culture, demonstrating the potential of pyrimidine derivatives in developing antiretroviral drugs (Hocková et al., 2003).
Material Science
In material science, pyrimidine derivatives, including those related to 2-(Methoxymethyl)pyrimidine-4,6-diol, have been explored for their electronic and photophysical properties. The study of 4,6-di(thiophen-2-yl)pyrimidine derivatives, for instance, has provided insights into tuning electronic and charge transfer properties for potential applications in electronic devices (Irfan, 2014).
Antibacterial and Antifungal Activities
Pyrimidine derivatives have also been evaluated for their antibacterial and antifungal activities. Research on novel pyrimidine derivatives, synthesized through electrochemical methods, has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Khan et al., 2015).
Heterocyclic Chemistry
The application of 2-(Methoxymethyl)pyrimidine-4,6-diol derivatives extends into the realm of heterocyclic chemistry, where they serve as precursors for synthesizing diverse heterocyclic compounds. This includes the formation of novel dendrimers, which are macromolecules characterized by their branching structures. These dendrimers have potential applications in various fields, including drug delivery and material science (Maes et al., 2003).
Eigenschaften
IUPAC Name |
4-hydroxy-2-(methoxymethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-3-4-7-5(9)2-6(10)8-4/h2H,3H2,1H3,(H2,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVELSBXWALYUPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC(=O)N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70701193 |
Source


|
| Record name | 6-Hydroxy-2-(methoxymethyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)pyrimidine-4,6-diol | |
CAS RN |
1903-90-8 |
Source


|
| Record name | 6-Hydroxy-2-(methoxymethyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70701193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-Dioxaspiro[2.4]heptane](/img/structure/B599958.png)


